molecular formula C20H20N2O6S B3700885 DIMETHYL 5-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)ISOPHTHALATE

DIMETHYL 5-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)ISOPHTHALATE

Cat. No.: B3700885
M. Wt: 416.4 g/mol
InChI Key: PLGQSPIQMQIDQH-UHFFFAOYSA-N
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Description

DIMETHYL 5-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, an anilino group, and a carbothioyl group attached to an isophthalate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)ISOPHTHALATE typically involves multiple steps, starting with the preparation of the isophthalate backbone. The ethoxycarbonyl group is introduced through esterification reactions, while the anilino and carbothioyl groups are added via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the anilino or carbothioyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

DIMETHYL 5-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)ISOPHTHALATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of DIMETHYL 5-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-({[4-(ETHOXYCARBONYL)PHENYL]AMINO}CARBOTHIOYL)AMINO)ISOPHTHALATE
  • DIMETHYL 5-(2-AMINO-4-(METHOXYCARBONYL)PHENOXY)ISOPHTHALATE

Uniqueness

DIMETHYL 5-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

dimethyl 5-[(4-ethoxycarbonylphenyl)carbamothioylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-4-28-19(25)12-5-7-15(8-6-12)21-20(29)22-16-10-13(17(23)26-2)9-14(11-16)18(24)27-3/h5-11H,4H2,1-3H3,(H2,21,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGQSPIQMQIDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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